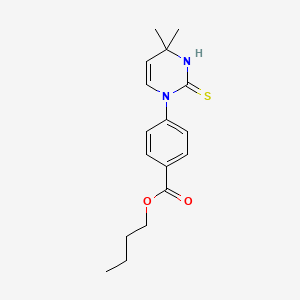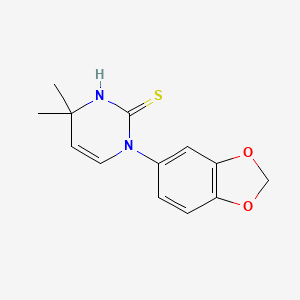![molecular formula C16H21N3O3 B3084653 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid CAS No. 1142214-71-8](/img/structure/B3084653.png)
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid
概要
説明
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is a complex organic compound characterized by its intricate structure, involving a cyclopropane ring, a piperazine moiety, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid involves several key steps. Initially, the cyclopropane ring is formed through a cyclopropanation reaction, often achieved using diazo compounds as intermediates. The piperazine moiety is introduced through nucleophilic substitution reactions with appropriate precursors. Finally, the pyridine ring is typically incorporated through a condensation reaction, ensuring the formation of the desired compound under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This often includes the use of catalytic systems and continuous flow reactors to enhance reaction efficiency. Specific conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the scalability of the process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitutions can occur at different sites of the molecule, facilitated by reagents like halides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions vary based on the conditions employed For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in alcohols or alkanes
科学的研究の応用
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid has been studied extensively for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigating its interactions with biological macromolecules, which can help in understanding its mechanism of action.
Medicine: Evaluating its potential as a therapeutic agent, including its efficacy and safety profiles.
Industry: Utilized in the formulation of specialty chemicals and materials, due to its unique structural attributes.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is largely dependent on its ability to interact with specific molecular targets. It often binds to enzymes or receptors, modulating their activity. The presence of the piperazine and pyridine rings allows for specific interactions with biological macromolecules, leading to various pharmacological effects. These interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing signaling pathways and cellular responses.
類似化合物との比較
When compared to similar compounds, 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid stands out due to its unique combination of a cyclopropane ring and the piperazine-pyridine moiety. Other similar compounds might include:
2,2-Dimethyl-3-(1-piperazinyl)-cyclopropanecarboxylic acid
3-(4-pyridyl)-2,2-dimethylcyclopropanecarboxylic acid
These compounds share some structural similarities but differ in their overall bioactivity and applications. The inclusion of the pyridine ring in this compound enhances its potential for forming specific molecular interactions, making it a compound of significant interest in various fields of research and development.
特性
IUPAC Name |
2,2-dimethyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2)12(13(16)15(21)22)14(20)19-9-7-18(8-10-19)11-5-3-4-6-17-11/h3-6,12-13H,7-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROYMWVTBFJMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126937 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-71-8 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B3084610.png)

![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084630.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084642.png)
![2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B3084647.png)
![3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084664.png)
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084671.png)
